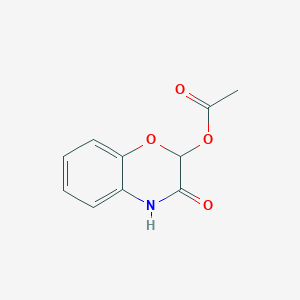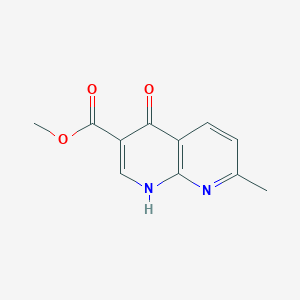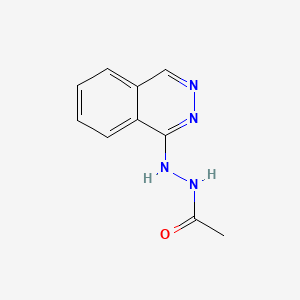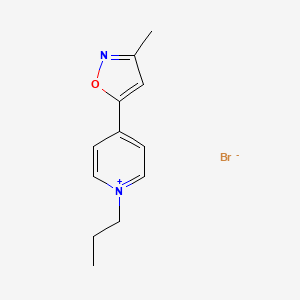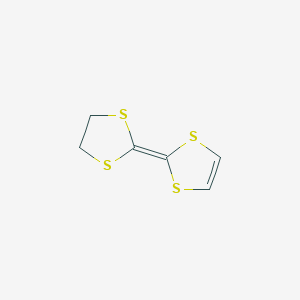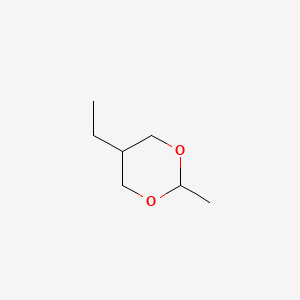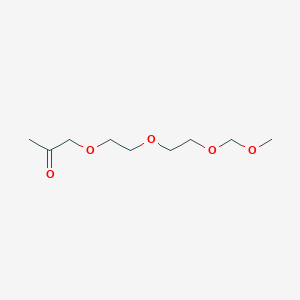
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol: is a chemical compound with the molecular formula C13H26O4S and a molecular weight of 278.407 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves multiple steps, typically starting with the selection of appropriate starting materials that contain the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9-Trioxa-13-stannaheptadec-11-en-1-ol: Similar in structure but contains a tin atom instead of sulfur.
3,6,9-Trioxa-13-thiaheptadecane: Lacks the double bond present in 3,6,9-Trioxa-13-thiaheptadec-1-en-11-ol.
Uniqueness
This compound is unique due to its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
23278-54-8 |
|---|---|
Molekularformel |
C13H26O4S |
Molekulargewicht |
278.41 g/mol |
IUPAC-Name |
1-butylsulfanyl-3-[2-(2-ethenoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C13H26O4S/c1-3-5-10-18-12-13(14)11-17-9-8-16-7-6-15-4-2/h4,13-14H,2-3,5-12H2,1H3 |
InChI-Schlüssel |
KGGNTSFREJCCRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC(COCCOCCOC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


